
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as NTP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is not fully understood. However, studies have shown that 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In agrochemicals, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes and aphids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments is its potent pharmacological effects, which make it a valuable tool for studying various biological processes. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One of the areas of interest is the development of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid and its potential applications in material science. Furthermore, research is needed to explore the potential of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as an insecticide and its impact on the environment.
Méthodes De Synthèse
The synthesis of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction of 2-nitrobenzaldehyde and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a base catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. The reaction leads to the formation of 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a yellow solid with a melting point of approximately 170°C.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic properties. Additionally, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. In agrochemicals, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes and aphids. In material science, 1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
Propriétés
IUPAC Name |
1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O4/c12-11(13,14)9-6(10(18)19)5-16(15-9)7-3-1-2-4-8(7)17(20)21/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZJOAOWJYFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

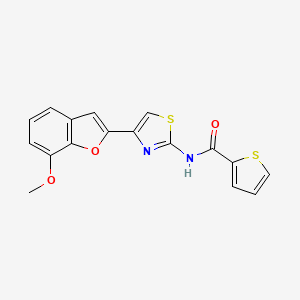
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)

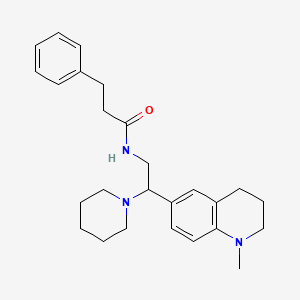
![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)
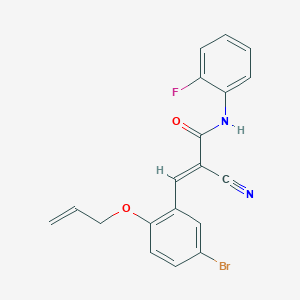

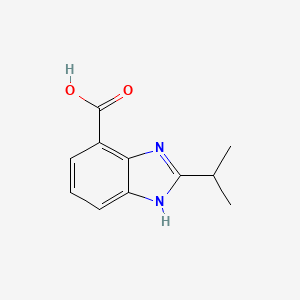
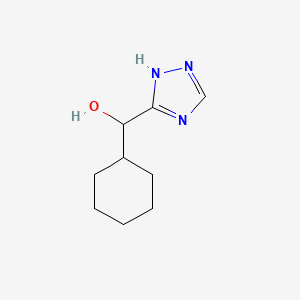
![N-cyclohexyl-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N-methylbenzamide](/img/structure/B2575403.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2575407.png)
![N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2575410.png)